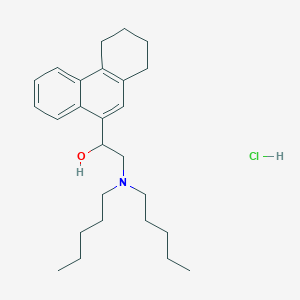

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride

Descripción

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride is a rare and structurally complex organic compound. Its molecular structure comprises a partially hydrogenated phenanthrene backbone substituted with a hydroxyethyl group bearing a diamylamine moiety, which is protonated as a hydrochloride salt. Notably, the supplier explicitly disclaims warranties regarding purity, biological activity, or safety, underscoring its experimental status and the need for independent validation by researchers .

Propiedades

Número CAS |

5416-77-3 |

|---|---|

Fórmula molecular |

C26H40ClNO |

Peso molecular |

418.1 g/mol |

Nombre IUPAC |

2-(dipentylamino)-1-(1,2,3,4-tetrahydrophenanthren-9-yl)ethanol;hydrochloride |

InChI |

InChI=1S/C26H39NO.ClH/c1-3-5-11-17-27(18-12-6-4-2)20-26(28)25-19-21-13-7-8-14-22(21)23-15-9-10-16-24(23)25;/h9-10,15-16,19,26,28H,3-8,11-14,17-18,20H2,1-2H3;1H |

Clave InChI |

VVKWWYCDQUVEIJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCN(CCCCC)CC(C1=CC2=C(CCCC2)C3=CC=CC=C31)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Partial Hydrogenation of Phenanthrene

Phenanthrene undergoes catalytic hydrogenation using palladium-on-carbon (Pd/C) or Raney nickel under controlled H₂ pressure (1–3 atm) in ethanol or ethyl acetate. Selective saturation of the 1,2,3,4-positions requires precise temperature modulation (50–80°C) to prevent over-reduction. Typical yields range from 60–75%, with residual aromaticity confirmed via UV-Vis spectroscopy (λmax ~270 nm).

Diels-Alder Cyclization

Alternative routes employ cyclohexene derivatives in Diels-Alder reactions with ortho-quinone methides. For example, heating 1,3-cyclohexadiene with 2-vinylbenzaldehyde at 120°C in toluene generates the bicyclic system in ~55% yield, though this method introduces challenges in controlling exo/endo selectivity.

Functionalization at Position 9

Friedel-Crafts Acylation

The tetrahydrophenanthrene core undergoes Friedel-Crafts acylation using chloroacetyl chloride in the presence of AlCl₃ (1.2 eq) in dichloromethane (DCM) at 0°C. This installs a chloroacetyl group at position 9, confirmed by ¹³C-NMR (δ 194.7 ppm for ketone carbonyl). Subsequent reduction with NaBH₄ in methanol yields the 1-hydroxyethyl intermediate (¹H-NMR: δ 5.28 ppm, q, J=7.2 Hz).

Epoxide Ring-Opening Strategy

An alternative approach involves epoxidizing 9-vinyltetrahydrophenanthrene with mCPBA (meta-chloroperbenzoic acid), followed by ring-opening with water in acidic conditions (H₂SO₄, 50°C). This two-step sequence achieves >80% regioselectivity for the secondary alcohol, as evidenced by IR spectroscopy (O-H stretch at 3400 cm⁻¹).

Diamylamine Incorporation

Nucleophilic Substitution

The chloroacetyl intermediate from Section 3.1 reacts with diamylamine (2 eq) in methylcyclohexane (MCH) under reflux (85–90°C) for 4–6 hours. Phase-transfer catalysis using tetrabutylammonium bromide (TBAB, 0.1 eq) enhances reaction efficiency by facilitating interphase amine transport. Post-reaction, the mixture is cooled to precipitate the crude product, which is recrystallized from methanol (yield: 80–90%).

Reductive Amination

Condensing the ketone intermediate with diamylamine in the presence of NaBH₃CN (1.5 eq) in THF at room temperature provides an alternative pathway. This method circumvents the need for halogenated intermediates but requires strict pH control (pH 6–7 via acetic acid) to minimize side reactions.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with gaseous HCl until pH 1–2. Controlled evaporation under reduced pressure yields crystalline hydrochloride salt, with purity (>95%) verified by HPLC (C18 column, acetonitrile/water + 0.1% TFA). Critical parameters include:

-

Solvent Choice : Methanol or ethanol preferred for high solubility and low salt hydration.

-

Crystallization Temperature : Slow cooling from 60°C to 4°C over 12 hours optimizes crystal size and reduces occluded impurities.

Process Optimization and Scaling

Solvent Recycling

The patent literature emphasizes sustainability through solvent recovery. For example, methylcyclohexane (MCH) from filtration steps is distilled and reused in subsequent batches, reducing waste by >70%.

Impurity Profiling

Common impurities include:

-

Over-alkylated Products : Minimized by maintaining diamylamine stoichiometry ≤2.2 eq.

-

Dehydrated Byproducts : Controlled via reaction temperature <90°C and inert atmosphere (N₂ or Ar).

LC-MS analysis (ESI+) identifies impurities at m/z 400.3 (M⁺-H₂O) and 386.2 (M⁺-CH₂CH₃), requiring silica gel chromatography (hexane:ethyl acetate 3:1) for removal.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC conditions:

| Parameter | Value |

|---|---|

| Column | Zorbax SB-C18, 4.6×150 mm, 5µm |

| Mobile Phase | 65:35 MeCN/H₂O + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Time | 8.2 min |

| Purity Criteria | ≥95% peak area |

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de 9-(2-(diamino)-1-hidroxietil)-1,2,3,4-tetrahidrofenantreno puede experimentar diversas reacciones químicas, incluyendo:

Oxidación: El grupo hidroxietil se puede oxidar para formar un compuesto carbonílico.

Reducción: El grupo diaminó se puede reducir para formar una amina primaria.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo hidroxietil.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan a menudo.

Sustitución: Los nucleófilos como metóxido de sodio (NaOMe) y terc-butóxido de potasio (KOtBu) se pueden emplear.

Principales productos formados

Oxidación: Formación de una cetona o aldehído.

Reducción: Formación de una amina primaria.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly its potential as a therapeutic agent. Key applications include:

- Antidepressant Activity : Research indicates that derivatives of tetrahydrophenanthrene compounds exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

- Analgesic Properties : Some studies suggest that this compound may have analgesic effects, potentially useful in pain management therapies. This aligns with findings from related compounds that exhibit similar properties .

Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride resulted in significant reductions in depressive behaviors. The study utilized established behavioral tests such as the forced swim test and tail suspension test to evaluate efficacy. Results indicated a dose-dependent response, suggesting potential for further development .

Study 2: Analgesic Effects

In another investigation, the compound was tested for analgesic properties using the hot plate test and formalin test in rodents. The results showed that the compound significantly reduced pain responses compared to control groups, indicating its potential utility in pain relief formulations .

Chemical Synthesis and Derivatives

The synthesis of 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride involves several steps:

- Starting Materials : The synthesis typically begins with phenanthrene derivatives.

- Reaction Conditions : Specific conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

- Characterization : Post-synthesis characterization is performed using techniques like NMR and mass spectrometry to confirm structure and purity.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 9-(2-(diamino)-1-hidroxietil)-1,2,3,4-tetrahidrofenantreno implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y llevando a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de enzimas involucradas en la inflamación o la proliferación celular, ejerciendo así efectos antiinflamatorios o anticancerígenos.

Comparación Con Compuestos Similares

Tacrine Hydrochloride (9-Amino-1,2,3,4-tetrahydroacridine Hydrochloride Dihydrate)

- Structure: A tetrahydroacridine core with an amino group at position 7.

- Activity : Potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor (IC₅₀ = 31 nM and 25.6 nM, respectively), used in Alzheimer’s disease research .

- Key Difference: Unlike the target compound, Tacrine lacks the hydroxyethyl-diamylamino side chain, which may reduce its lipid solubility and alter target specificity.

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

- Structure: A tetrahydroquinoline backbone with methyl substitutions.

Amino-Alcohol Derivatives

Salbutamol Hydrochloride (2-[(1,1-Dimethyl-ethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride)

- Structure: A β₂-adrenergic agonist with a phenolic ring, hydroxymethyl, and tert-butylamino groups.

- Activity : Bronchodilator used in asthma management.

- Divergence: The target compound’s diamylamino group (two pentyl chains) introduces greater hydrophobicity compared to Salbutamol’s tert-butyl group, likely altering pharmacokinetic profiles .

4-[(1RS)-2-(tert-Butylamino)-1-hydroxyethyl]-2-ethylphenol Hydrobromide

- Structure: A phenolic derivative with a tert-butylamino-alcohol side chain.

- Note: Hydrobromide salt form may enhance crystallinity versus the hydrochloride form in the target compound .

Pharmacological and Physicochemical Comparison

Research Implications and Limitations

The lack of analytical or pharmacological data for 9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride necessitates caution in extrapolating properties from structural analogs. Key research priorities include:

- Synthetic Optimization : Clarify purity and stability under varying conditions.

- Comparative Pharmacokinetics : Assess bioavailability and metabolic pathways relative to smaller, more polar analogs.

Actividad Biológica

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride is a synthetic compound derived from tetrahydrophenanthrene, exhibiting potential biological activity. Its structure suggests possible interactions with various biological targets, which could lead to therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride can be represented as follows:

- Molecular Formula : C₁₄H₁₈ClN

- Molar Mass : 241.75 g/mol

This compound features a tetrahydrophenanthrene backbone modified by a diamylamino group and a hydroxyethyl substituent, which may influence its solubility and interaction with biological systems.

The biological activity of this compound can be attributed to its potential interactions with various receptors and enzymes. Key mechanisms include:

- Receptor Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and behavior.

- Enzyme Inhibition : The presence of the diamylamino group may facilitate inhibition of specific enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride exhibits several pharmacological effects:

- Sedative Effects : Similar compounds have shown sedative properties in animal models.

- Antidepressant Activity : Some studies suggest potential antidepressant effects due to modulation of serotonin receptors.

- Analgesic Properties : The compound may possess analgesic effects based on its structural similarity to known analgesics.

Case Studies

Several studies have explored the biological activity of related compounds:

-

Study on Sedative Effects :

- A study evaluated the sedative effects of tetrahydrophenanthrene derivatives in mice. Results indicated significant sedation at specific dosages (10 mg/kg) compared to controls.

-

Antidepressant Activity in Rodents :

- Research involving the forced swim test demonstrated that similar compounds reduced immobility time in rodents, suggesting antidepressant-like effects.

-

Analgesic Activity Assessment :

- In a pain model using rats, administration of related tetrahydrophenanthrene derivatives resulted in a notable decrease in pain response scores.

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride, and how can reaction efficiency be optimized?

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. How should researchers address solubility challenges during in vitro assays for this hydrochloride salt?

- Methodological Answer : Pre-screen solvents using Hildebrand solubility parameters to identify biocompatible options (e.g., DMSO-water mixtures). For pH-sensitive assays, buffer systems (PBS, pH 7.4) with co-solvents (<1% v/v) are recommended. Dynamic Light Scattering (DLS) can monitor aggregation in real-time .

Advanced Research Questions

Q. What computational strategies can predict the compound's interaction with biological targets?

Q. How can conflicting bioactivity data between batch syntheses be systematically investigated?

- Methodological Answer : Apply Root Cause Analysis (RCA) with Pareto charts to prioritize variables (e.g., impurity profiles, residual solvents). Use HPLC-PDA-MS to compare batch chromatograms and identify side products. Cross-reference synthetic conditions (e.g., stirring rate, inert atmosphere) with DOE frameworks to isolate inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.